Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate
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Overview
Description
Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate is an organic compound with a complex structure, characterized by the presence of bromine and chlorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate
- Methyl (2S)-2-(2-chloro-4-bromophenyl)-2-hydroxyacetate
- Methyl (2S)-2-(2-bromo-4-methylphenyl)-2-hydroxyacetate
Uniqueness
Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10/h2-4,8,12H,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONCLNPDYMCKNA-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=C(C=C(C=C1)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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